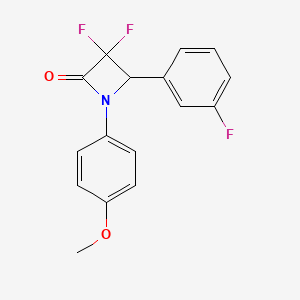

3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as DFDMA and is a member of the azetidinone class of compounds.

Scientific Research Applications

Cholesterol Absorption Inhibition

One application of related azetidinone compounds is their role in the inhibition of cholesterol absorption. The compound SCH 58235 was designed to exploit activity-enhancing oxidation and block sites of potential detrimental metabolic oxidation, showing remarkable efficacy in lowering liver cholesteryl esters in cholesterol-fed models (S. Rosenblum et al., 1998).

Nicotinic Acetylcholine Receptor Binding

Another research application involves the synthesis of azetidinone derivatives for binding to nicotinic acetylcholine receptors. This includes the development of PET ligands for brain imaging of central nicotinic receptors, demonstrating the utility of these compounds in neurological studies (F. Doll et al., 1999).

Antibacterial Activity

Compounds with an azetidinone core have shown potent antibacterial activities against both Gram-positive and Gram-negative bacteria, highlighting their potential in developing new antibacterial agents. The structural orientation of substituents plays a critical role in their antibacterial potency (Y. Kuramoto et al., 2003).

Precursors to Difluoroazetidinones

Research on difluoro(trimethylsilyl)acetamides has led to the development of precursors for 3,3-difluoroazetidinones, offering alternative pathways for synthesizing these compounds. This research expands the toolkit available for organic synthesis, particularly in the development of novel pharmaceutical agents (M. Bordeau et al., 2006).

Antitumor Agents

A series of 3-phenoxy-1,4-diarylazetidin-2-ones have been investigated for their antiproliferative compounds, targeting tubulin and disrupting microtubular structure in cancer cells. These studies underscore the potential of azetidinone derivatives in cancer therapy (Thomas F. Greene et al., 2016).

properties

IUPAC Name |

3,3-difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F3NO2/c1-22-13-7-5-12(6-8-13)20-14(16(18,19)15(20)21)10-3-2-4-11(17)9-10/h2-9,14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAHPKKVPRVOYGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(C(C2=O)(F)F)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F3NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24834742 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3,3-Difluoro-4-(3-fluorophenyl)-1-(4-methoxyphenyl)azetidin-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-butyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanyl-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2766344.png)

![Tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate](/img/structure/B2766349.png)

![Tert-butyl 4-[2-(4-bromophenoxy)acetyl]piperazine-1-carboxylate](/img/structure/B2766363.png)